2-(3-Methylphenyl)phthalazin-1-one
Description
2-(3-Methylphenyl)phthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a 3-methylphenyl group at the 2-position. Phthalazinones are recognized for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their ability to form hydrogen bonds and participate in π-π interactions . The 3-methylphenyl substituent introduces steric and electronic effects that influence the compound’s reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-5-4-7-13(9-11)17-15(18)14-8-3-2-6-12(14)10-16-17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUJEBHWVPBPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)phthalazin-1-one typically involves the condensation of 3-methylbenzaldehyde with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as sulfuric acid or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for phthalazinone derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(3-Methylphenyl)phthalazin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)phthalazin-1-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
- 2-(2-Methylpropanoyl)benzaldehyde: A precursor in phthalazinone synthesis, this compound’s aldehyde group facilitates cyclization reactions. The 3-methylphenyl substituent in the target compound may sterically hinder similar reactions compared to smaller groups .
- In contrast, phthalazinones like 2-(3-Methylphenyl)phthalazin-1-one likely exhibit non-planar conformations due to the keto group, altering packing efficiency and solubility .
Table 2: Structural Properties of Analogous Compounds
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